N-Tert-butyl-2,4-dichloro-benzamide
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Overview
Description
N-Tert-butyl-2,4-dichloro-benzamide is a chemical compound with the molecular formula C11H13Cl2NO and a molecular weight of 246.138 g/mol. This compound is known for its unique structural features, including a benzamide core with two chlorine atoms and a tert-butyl group attached to the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Tert-butyl-2,4-dichloro-benzamide typically involves the acylation of 2,4-dichloroaniline with tert-butylamine followed by chlorination. The reaction conditions require careful control of temperature and the use of appropriate solvents to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions that involve the use of reactors and continuous flow systems to maintain consistent quality and yield. The process is optimized to minimize by-products and ensure the efficient use of raw materials.
Chemical Reactions Analysis
Types of Reactions: N-Tert-butyl-2,4-dichloro-benzamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) and halides.
Major Products Formed:
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Production of amines and alcohols.
Substitution: Generation of various substituted benzamides.
Scientific Research Applications
N-Tert-butyl-2,4-dichloro-benzamide has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-Tert-butyl-2,4-dichloro-benzamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-Tert-butyl-2,4-dichloro-benzamide is compared with other similar compounds to highlight its uniqueness:
N-(4-Tert-butyl-thiazol-2-yl)-2-chloro-benzamide: Similar in structure but with a thiazole ring instead of a benzamide core.
N-(tert-Butyl)-4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]benzamide: Contains a triazine ring, differing from the benzamide core.
These compounds share structural similarities but differ in their functional groups and core structures, leading to variations in their chemical properties and applications.
Properties
IUPAC Name |
N-tert-butyl-2,4-dichlorobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Cl2NO/c1-11(2,3)14-10(15)8-5-4-7(12)6-9(8)13/h4-6H,1-3H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFYMPLOWRZYCTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=C(C=C(C=C1)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30409224 |
Source
|
Record name | ST50450299 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30409224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61176-08-7 |
Source
|
Record name | ST50450299 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30409224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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